2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with acetyl and chloro groups, and an acetamide moiety linked to a cyano and dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-acetyl-2-chlorophenol and 1-cyano-1,2-dimethylpropylamine.
Step 1 Formation of Phenoxy Intermediate: The 4-acetyl-2-chlorophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which is then reacted with chloroacetyl chloride to form 2-(4-acetyl-2-chlorophenoxy)acetyl chloride.
Step 2 Amide Formation: The intermediate 2-(4-acetyl-2-chlorophenoxy)acetyl chloride is then reacted with 1-cyano-1,2-dimethylpropylamine in the presence of a base (e.g., triethylamine) to form the final product, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Reduction: Formation of 2-(4-acetyl-2-aminophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes for imaging applications.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its bioactive properties.
Coatings: Incorporated into coatings to provide antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the acetyl group, potentially altering its chemical properties and applications.
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)propionamide: Variation in the acetamide moiety, which could influence its pharmacokinetics and dynamics.
Uniqueness
The presence of both acetyl and chloro groups on the phenoxy ring, along with the cyano and dimethylpropyl groups on the acetamide moiety, makes 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(2)16(4,9-18)19-15(21)8-22-14-6-5-12(11(3)20)7-13(14)17/h5-7,10H,8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCPMLKVWMSJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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